2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a cyclopentyloxy group and a boronic ester group
Preparation Methods
The synthesis of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the cyclopentyloxy group: This step involves the substitution of a hydrogen atom on the pyridine ring with a cyclopentyloxy group. This can be achieved through nucleophilic substitution reactions using cyclopentanol and a suitable leaving group.
Formation of the boronic ester group: The boronic ester group is introduced through a reaction between the pyridine derivative and a boronic acid or boronic ester precursor. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions, particularly cross-coupling reactions. The boronic ester group acts as a nucleophile, allowing the compound to form new carbon-carbon bonds with electrophilic partners. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester group and promote the coupling reaction.
Comparison with Similar Compounds
Similar compounds to 2-(Cyclopentyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine include other boronic esters and pyridine derivatives. Some examples are:
2-(Cyclopentyloxy)-5-bromopyridine: This compound has a bromine atom instead of the boronic ester group and can be used in similar cross-coupling reactions.
2-(Cyclopentyloxy)pyridine: This compound lacks the boronic ester group and has different reactivity and applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: This compound lacks the cyclopentyloxy group and has different chemical properties and applications.
Properties
IUPAC Name |
2-cyclopentyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-9-10-14(18-11-12)19-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXVNIPVECCJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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